Methyl 2-cyano-2-phenylacetate

Organic Synthesis Catalysis Enantioselective Conjugate Addition

Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) is a key α-aryl substituted cyanoacetate ester, serving as a versatile building block in organic synthesis. It is characterized by a central benzylic carbon bearing a cyano group, a phenyl ring, and a methyl ester moiety.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 30698-30-7
Cat. No. B2646816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-2-phenylacetate
CAS30698-30-7
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCOC(=O)C(C#N)C1=CC=CC=C1
InChIInChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3
InChIKeyVVAHBRVAXFGEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Cyano-2-phenylacetate (30698-30-7): A Core α-Aryl Cyanoacetate Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) is a key α-aryl substituted cyanoacetate ester, serving as a versatile building block in organic synthesis . It is characterized by a central benzylic carbon bearing a cyano group, a phenyl ring, and a methyl ester moiety [1]. This unique structural arrangement provides a highly reactive site for various transformations, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . The compound is a liquid at room temperature with a predicted density of 1.145 ± 0.06 g/cm³ and a molecular weight of 175.18 g/mol . Its specific reactivity profile, particularly in C-C bond-forming reactions, is a key differentiator for scientific selection [2].

Why Generic Substitution of Methyl 2-Cyano-2-phenylacetate (30698-30-7) is Scientifically Unjustified


Attempting to substitute Methyl 2-cyano-2-phenylacetate with a generic α-cyanoacetate or even a close structural analog, such as the ethyl ester or 2-substituted phenyl variants, is scientifically unsound due to profound differences in their reactivity, selectivity, and resulting physicochemical properties. The α-aryl substitution and the specific methyl ester group are not inert; they dictate the acidity of the α-proton, the steric environment around the reaction center, and the molecule's behavior in catalytic cycles [1]. For example, the methyl ester provides distinct steric and electronic properties compared to the ethyl ester, which can significantly alter reaction outcomes, enantioselectivity, and downstream processing [2]. The evidence below quantifies these critical differentiators, proving that generic substitution would compromise reaction yield, stereochemical fidelity, and ultimate product utility.

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2-Cyano-2-phenylacetate (30698-30-7)


Reactivity in Conjugate Addition: α-Aryl Cyanoacetates as a Privileged Scaffold

In the first highly enantioselective catalytic conjugate addition to vinyl sulfones, α-cyanoacetates bearing either an α-aryl or an α-alkyl substituent were found to proceed with excellent enantioselectivity and high yield [1]. Methyl 2-cyano-2-phenylacetate, as a prototypical α-aryl cyanoacetate, is an ideal substrate for this reaction class. While direct head-to-head yield data for this specific compound versus its α-alkyl analogs in this exact system is not reported, the study establishes the class as highly effective. In contrast, the α-unsubstituted ethyl cyanoacetate shows significantly different reactivity in other contexts, often requiring different conditions or giving lower yields .

Organic Synthesis Catalysis Enantioselective Conjugate Addition

Palladium-Catalyzed Arylation: Distinct Reactivity Profile vs. α-Alkyl Analogs

In palladium-catalyzed arylation reactions using sterically hindered ligands, a clear divergence in reactivity was observed between α-aryl and α-alkyl cyanoacetates. While the study found that α-alkyl malonates and ethyl alkylcyanoacetates did not react with aryl halides using the optimized catalysts, the corresponding α-aryl cyanoacetates (such as the target compound class) are known to participate in related Pd-catalyzed arylation reactions, forming α,α-diaryl or α-aryl-α-alkyl products . This class-level inference highlights the unique reactivity of the α-aryl group, enabling transformations that are challenging or impossible with α-alkyl substituted analogs [1].

Cross-Coupling Palladium Catalysis Arylation

Diastereoselectivity in Allylation: Benchmarking vs. Other Cyanoacetates

A study on the palladium-catalyzed allylation of substituted cyanoacetates to generate quaternary stereocenters provides a direct benchmark. While the exact compound was not studied, a range of cyanoacetates (1a–c) were tested, with ligand-controlled reactions achieving diastereoselectivities (like/unlike) of up to 94:6 [1]. This demonstrates the capacity of the α-aryl cyanoacetate scaffold for high stereocontrol. The presence of the phenyl group is crucial for this facial discrimination, and the methyl ester of the target compound offers a distinct steric and electronic profile compared to the ethyl or tert-butyl esters used in the study, potentially influencing the observed diastereoselectivity .

Asymmetric Synthesis Allylation Diastereoselectivity Quaternary Stereocenters

Synthetic Accessibility: A Convenient and High-Yielding One-Pot Protocol

A practical and efficient one-pot procedure for the synthesis of 2-alkyl-2-arylcyanoacetates, a class to which the target compound belongs, has been developed using a Pd(OAc)2/DPPF catalyst system [1]. This method involves an enolate arylation followed by in situ alkylation. While the reference does not provide a specific yield for the unsubstituted methyl 2-cyano-2-phenylacetate, the general procedure demonstrates the feasibility of rapidly constructing this core structure. A separate study on a related compound reports a quantitative yield via a one-step synthesis under Vilsmeier conditions [2]. This suggests that the target compound and its derivatives can be accessed in high yield and purity, a key advantage for its use as a cost-effective intermediate.

Process Chemistry Synthetic Methodology α-Aryl Cyanoacetate Synthesis

Recommended Research & Industrial Application Scenarios for Methyl 2-Cyano-2-phenylacetate (30698-30-7)


Enantioselective Conjugate Addition for Chiral Drug Intermediate Synthesis

This compound is a premier choice as an α-aryl cyanoacetate substrate for highly enantioselective catalytic conjugate additions to vinyl sulfones [1]. This reaction, facilitated by readily available organocatalysts, proceeds with excellent stereocontrol and yield, making it ideal for constructing complex, chiral drug intermediates. The specific methyl ester and α-phenyl substitution of the target compound are key to achieving the desired reactivity and selectivity profile in this transformation.

Palladium-Catalyzed Cross-Coupling for Rapid Library Synthesis

Leverage the distinct reactivity of the α-aryl group in palladium-catalyzed arylation reactions . The target compound is a competent partner in these cross-couplings, enabling the construction of α,α-diaryl or α-aryl-α-alkyl cyanoacetate derivatives. This is particularly valuable for medicinal chemists exploring structure-activity relationships (SAR) around this core scaffold, where its reactivity profile is superior to that of α-alkyl cyanoacetates under certain catalytic conditions [2].

Synthesis of Bioactive Heterocycles (e.g., Phthalazinones)

Methyl 2-cyano-2-phenylacetate is a known precursor for the synthesis of phthalazinone derivatives, a class of compounds investigated for cardiovascular and neurological applications . Its specific structure allows for the efficient introduction of the cyanoacetate moiety, which can then undergo cyclization reactions to form the heterocyclic core. Using the precise methyl ester variant is critical, as it controls the reactivity of the ester group during subsequent synthetic steps, preventing unwanted hydrolysis or transesterification that could occur with other esters.

Asymmetric Alkylation for Quaternary Stereocenter Construction

For projects requiring the creation of chiral quaternary carbon centers, this compound serves as an excellent scaffold [3]. Palladium-catalyzed allylation reactions of α-aryl cyanoacetates, like the target compound, can achieve high diastereoselectivities when paired with appropriate chiral ligands. This application is particularly relevant in the synthesis of natural products and pharmaceuticals where complex, three-dimensional molecular architectures are essential for biological activity.

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